molecular formula C9H9ClN2O3 B13004860 N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide

Cat. No.: B13004860
M. Wt: 228.63 g/mol
InChI Key: QAEGMSUBMXBRSE-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C9H9ClN2O3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its pale yellow to yellow solid form and has a melting point of approximately 109.5-110°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide typically involves the reaction of p-nitroaniline with chloroacetic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature of around 15°C. The mixture is stirred for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The product is often used as an intermediate in the synthesis of other compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in the context of kinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is unique due to its specific structural features, such as the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various biologically active compounds further highlights its importance in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

N-(2-chloro-4-methyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13)

InChI Key

QAEGMSUBMXBRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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